molecular formula C16H19ClN4O4 B11432577 N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide

N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B11432577
M. Wt: 366.80 g/mol
InChI Key: FNIWZPBZSFQHNZ-UHFFFAOYSA-N
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Description

N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone. In this case, 7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline can be prepared by reacting 4-chloro-1,2-phenylenediamine with 2,3-butanedione under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction. The quinoxaline derivative is reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Acetylation: The final step involves the acetylation of the morpholine-substituted quinoxaline derivative using acetic anhydride or acetyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoxaline core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium thiolate can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of methoxy or thiol-substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The quinoxaline core is known for its antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity.

Mechanism of Action

The mechanism of action of N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, further contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    7-chloroquinoxaline: A derivative with enhanced antimicrobial properties.

    Morpholine-substituted quinoxalines: Compounds with similar structures but different substituents on the morpholine ring.

Uniqueness

N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide is unique due to the combination of the chloro substituent, the morpholine ring, and the acetyl group. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C16H19ClN4O4

Molecular Weight

366.80 g/mol

IUPAC Name

N-(7-chloro-1,4-dimethyl-2,3-dioxoquinoxalin-6-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H19ClN4O4/c1-19-12-7-10(17)11(8-13(12)20(2)16(24)15(19)23)18-14(22)9-21-3-5-25-6-4-21/h7-8H,3-6,9H2,1-2H3,(H,18,22)

InChI Key

FNIWZPBZSFQHNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CN3CCOCC3)Cl)N(C(=O)C1=O)C

Origin of Product

United States

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